molecular formula C8H6ClIN2 B1613676 6-chloro-3-iodo-4-methyl-2H-indazole CAS No. 885521-51-7

6-chloro-3-iodo-4-methyl-2H-indazole

Cat. No.: B1613676
CAS No.: 885521-51-7
M. Wt: 292.5 g/mol
InChI Key: CPFIHJCZWGVBRR-UHFFFAOYSA-N
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Description

Significance of the Indazole Scaffold in Contemporary Organic Chemistry

The indazole scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility stems from its unique electronic properties, the presence of two nitrogen atoms that can act as hydrogen bond donors and acceptors, and the ability to be functionalized at various positions on the bicyclic ring system. nih.gov

Indazole and its derivatives have been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties. nih.gov The rigid, planar structure of the indazole core provides a good platform for the spatial orientation of various substituents, allowing for the fine-tuning of its interaction with biological macromolecules.

The indazole ring system can exist in two stable tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form. nih.gov However, the 2H-isomers are also of significant interest and are found in a number of biologically active compounds. The selective synthesis of either tautomer remains a key challenge and an active area of research in synthetic organic chemistry.

Overview of Halogenated and Alkylated Indazole Systems in Chemical Research

The introduction of halogen atoms and alkyl groups onto the indazole scaffold dramatically expands its chemical diversity and allows for the modulation of its physicochemical and biological properties.

Halogenated Indazoles: Halogen atoms, such as chlorine, bromine, and iodine, are frequently incorporated into the indazole ring to enhance biological activity or to serve as synthetic handles for further functionalization. researchgate.net The position and nature of the halogen substituent can influence the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. For example, halogenation at the C3, C5, C6, and C7 positions is common. The C3-position is often targeted for the introduction of iodine, which can then be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. chim.it

Alkylated Indazoles: Alkylation, particularly N-alkylation at the N1 or N2 positions of the pyrazole (B372694) ring, is a critical modification in the synthesis of indazole-based compounds. The substituent on the nitrogen atom can significantly impact the molecule's properties. The regioselective alkylation of the indazole ring is a non-trivial synthetic challenge, as direct alkylation often leads to a mixture of N1 and N2 isomers. nih.gov Consequently, a variety of synthetic methods have been developed to control this regioselectivity, including the use of specific directing groups, catalysts, and reaction conditions. rsc.org Methylation is a common alkylation, and the introduction of a methyl group can alter the steric and electronic profile of the molecule.

Specific Academic Interest in 6-Chloro-3-Iodo-4-Methyl-2H-Indazole Within Heterocyclic Chemistry

The compound this compound represents a highly functionalized indazole derivative with specific substitutions that are of significant interest in heterocyclic chemistry for several reasons:

Multi-functional Scaffold: This molecule contains three different substituents—a chloro group, an iodo group, and a methyl group—at specific positions on the 2H-indazole core. This multi-substitution pattern offers a rich platform for further chemical transformations.

Synthetic Challenge: The regioselective synthesis of this specific isomer, with the substituents at the 2, 3, 4, and 6 positions, presents a considerable synthetic challenge. Achieving control over the N2-alkylation, C3-iodination, and the placement of the chloro and methyl groups on the benzene (B151609) ring requires a carefully designed synthetic strategy.

Potential for Cross-Coupling: The presence of a C3-iodo group makes this compound an excellent precursor for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. chim.it This allows for the introduction of a wide array of aryl, vinyl, and alkynyl groups at this position, leading to the generation of diverse molecular libraries for biological screening.

2H-Indazole Isomer: The focus on the 2H-indazole tautomer is noteworthy, as this isomer is often less thermodynamically stable than its 1H-counterpart. Research into the synthesis and properties of 2H-indazoles contributes to a deeper understanding of the factors that govern tautomeric preference and provides access to novel chemical space.

While specific research on this compound is not extensively documented in publicly available literature, its structure embodies the key features of advanced, multi-substituted heterocyclic compounds that are at the forefront of chemical and pharmaceutical research. The principles of its synthesis and its potential reactivity can be inferred from the extensive body of work on related substituted indazole systems.

Below are tables summarizing the key chemical entities and their general roles discussed in this article.

Table 1: Core Indazole Structures

Compound NameStructureSignificance
1H-IndazoleFused benzene and pyrazole ring with hydrogen on N1The more thermodynamically stable tautomer of indazole.
2H-IndazoleFused benzene and pyrazole ring with hydrogen on N2A less stable but biologically significant tautomer of indazole.

Table 2: Key Substituents and their Functions

SubstituentPosition(s)Role in the Context of the Article
ChloroC6A halogen substituent that can influence the electronic properties and biological activity of the indazole ring.
IodoC3A halogen that serves as an excellent leaving group for cross-coupling reactions, enabling further molecular diversification.
MethylC4An alkyl group that can affect the steric and electronic properties of the molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-3-iodo-4-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIN2/c1-4-2-5(9)3-6-7(4)8(10)12-11-6/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFIHJCZWGVBRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=NNC(=C12)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646485
Record name 6-Chloro-3-iodo-4-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-51-7
Record name 6-Chloro-3-iodo-4-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Chloro 3 Iodo 4 Methyl 2h Indazole

Retrosynthetic Analysis of 6-Chloro-3-Iodo-4-Methyl-2H-Indazole

A logical retrosynthetic analysis of the target molecule involves key disconnections of the carbon-halogen bonds and the heterocyclic ring itself. The analysis suggests that the synthesis would likely commence from a substituted o-toluidine (B26562) derivative.

C-I Bond Disconnection : The first disconnection targets the bond at the C-3 position, which is the most reactive site for electrophilic substitution in many indazole systems. This leads to the precursor 6-chloro-4-methyl-2H-indazole . This transformation is typically achieved via direct iodination.

Indazole Ring Disconnection : The subsequent disconnection breaks apart the pyrazole (B372694) ring of the indazole core. Classical methods for indazole synthesis, such as the Cadogan cyclization, suggest a precursor like 2-amino-5-chloro-3-methyl benzaldehyde or a related derivative, such as a chlorinated and methylated o-nitrobenzyl compound. acs.orgnih.gov

C-Cl Bond and Precursor Simplification : An alternative and often more regiochemically controlled approach involves introducing the chlorine atom before the cyclization event. In this strategy, the retrosynthesis of 6-chloro-4-methyl-2H-indazole leads to a pre-chlorinated starting material. A plausible and readily available precursor is 2-methyl-5-chloroaniline . This aniline (B41778) can be manipulated through diazotization or nitration followed by reduction and cyclization to form the indazole ring with the chlorine atom already in the desired position. guidechem.comgoogle.com This latter approach often provides better control over the final substitution pattern.

Strategies for the Construction of the 2H-Indazole Core

The formation of the 2H-indazole ring is a pivotal step in the synthesis. Several methods have been developed for constructing this heterocyclic system, often favoring the N-2 substituted isomer under specific conditions. researchgate.netnih.gov

The construction of the substituted 2H-indazole core can be achieved through various cyclization reactions, each with its own set of advantages and substrate requirements.

Cadogan Reductive Cyclization : This is a classical method for synthesizing 2H-indazoles from o-nitroaromatic compounds. nih.govacs.org The reaction typically involves the deoxygenative cyclization of an ortho-substituted nitrobenzene, such as an o-nitrobenzylamine or an imine derived from an o-nitrobenzaldehyde, using a phosphine (B1218219) reagent like tri-n-butylphosphine or triethyl phosphite. acs.orgnih.gov While traditionally requiring high temperatures, milder conditions have been developed. nih.gov

Diazotization of o-Toluidines : Substituted o-toluidines can be converted into indazoles through diazotization followed by intramolecular cyclization. guidechem.comacs.org For instance, reacting a substituted ortho-aminotoluene with sodium nitrite (B80452) can form a diazonium salt intermediate, which then undergoes ring closure to yield the 1H-indazole. guidechem.com Subsequent alkylation can lead to the 2H-indazole isomer.

Palladium-Catalyzed Cyclization : Modern methods include palladium-catalyzed reactions. One such approach involves the reaction between 2-bromobenzyl bromides and arylhydrazines, which proceeds via an intermolecular N-benzylation followed by an intramolecular N-arylation and subsequent oxidation to yield the 2-aryl-2H-indazole. acs.orgacs.org

Table 1: Selected Cyclization Methods for Indazole Synthesis

Method Starting Materials Key Reagents Product Type Reference(s)
Cadogan Cyclization o-nitrobenzaldehyde, aniline P(n-Bu)₃ or P(OEt)₃ 2-Aryl-2H-indazole acs.org, nih.gov, nih.gov
Diazotization Substituted o-toluidine NaNO₂, acid 1H-Indazole guidechem.com, researchgate.net
Pd-Catalyzed Reaction 2-Bromobenzyl bromide, arylhydrazine Pd catalyst, t-Bu₃PHBF₄, Cs₂CO₃ 2-Aryl-2H-indazole acs.org, acs.org
Copper-Catalyzed Reaction 2-Bromobenzaldehyde, primary amine, NaN₃ Cu₂O nanoparticles 2H-Indazole organic-chemistry.org

Achieving the specific substitution pattern of this compound requires precise control over the regioselectivity of the halogenation reactions. The timing of these reactions relative to the cyclization is crucial.

The introduction of iodine at the C-3 position and chlorine at the C-6 position can be accomplished through distinct halogenating agents and strategies.

The C-3 position of the indazole ring is electronically activated and susceptible to electrophilic substitution. Direct iodination at this position is a well-established and efficient transformation. The most common method involves treating the indazole precursor with molecular iodine (I₂) in the presence of a base. chim.it

Reaction Conditions : The reaction is typically carried out by dissolving the indazole (e.g., 6-chloro-4-methyl-2H-indazole) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). The addition of iodine and a base, commonly potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃), facilitates the regioselective iodination at the C-3 position to yield the 3-iodoindazole derivative in good yields. chim.itmdpi.comrsc.org This step is often a key transformation in the synthesis of complex indazole-based compounds. google.com While the outline mentions "C-H amination," the direct functionalization to introduce the iodine atom at C-3 is an electrophilic iodination reaction. chim.itnih.gov

Regioselective chlorination of the indazole ring at the C-6 position presents a significant challenge. Direct chlorination of a pre-formed indazole often leads to a mixture of products or substitution at more reactive sites like C-3, C-5, or C-7. rsc.orgnih.gov Therefore, a more robust strategy involves introducing the chlorine atom onto the aromatic precursor prior to the indazole ring formation.

Pre-cyclization Chlorination : A highly effective method is the chlorination of an N-acetyl-o-toluidine derivative. google.com For the synthesis of the target molecule, one would start with 2-methylacetanilide (derived from o-toluidine). This precursor can be chlorinated using chlorine gas in glacial acetic acid. This approach allows for controlled introduction of the chlorine atom onto the benzene (B151609) ring, which will ultimately become the C-6 position of the indazole after cyclization and subsequent chemical steps. google.com

Direct Chlorination Reagents : While less selective for the C-6 position on an existing indazole, general chlorinating agents like N-chlorosuccinimide (NCS) can be used for the chlorination of 2H-indazoles. rsc.org However, the reaction conditions, including solvent and temperature, must be carefully optimized to favor the desired isomer, which can be a significant synthetic hurdle. rsc.orgnih.gov

Regioselective Introduction of Substituents on the Indazole Ring System

Methods for Introducing the Methyl Group at C-4

The introduction of a methyl group at the C-4 position of the indazole ring is a critical step that significantly influences the electronic and steric properties of the molecule. This substitution is often accomplished early in the synthetic sequence, typically by starting with a precursor that already contains the methyl group in the correct position.

One of the most direct approaches involves starting with a substituted o-toluidine derivative, such as 2-methyl-4,6-dichloroacetanilide, which can be cyclized to form the indazole core. google.com Alternatively, modern C-H activation and functionalization strategies offer a pathway to introduce methyl groups onto a pre-formed heterocyclic scaffold. While direct C-H methylation of indazoles is challenging, related transformations on other complex molecules have been demonstrated. For instance, methods involving the silylation of C-H bonds followed by oxidation can install a handle for further functionalization, which could be adapted for methyl group installation. nih.govacs.org Such a strategy would involve transforming a methyl group into a more versatile synthon, enabling a variety of modifications to the core structure. nih.govacs.org

Orthogonal Synthetic Strategies for Differential Halogen Introduction

The presence of two different halogens, chlorine at C-6 and iodine at C-3, on the indazole ring allows for selective, stepwise functionalization. This requires orthogonal synthetic strategies, where one halogen can be introduced or reacted without affecting the other.

The synthesis can be designed to introduce the chlorine atom as part of the starting material. For example, a process starting from a chlorinated o-toluidine derivative ensures the chlorine is positioned at C-6 (or other positions depending on the starting isomer) prior to the formation of the indazole ring. google.com

The iodine atom at the C-3 position is typically introduced later via electrophilic halogenation. The C-3 position of the indazole ring is nucleophilic and susceptible to substitution. Reagents like N-iodosuccinimide (NIS) or iodine can be used for this purpose. The differential reactivity is key; for instance, a one-pot, two-step process involving a copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by halogenation with N-halosuccinimide (NCS) or N-bromosuccinimide (NBS) has been used for related triazole systems, illustrating the principle of sequential halogenation. researchgate.net This principle allows for the selective iodination at C-3 on a pre-existing 6-chloro-4-methyl-indazole core.

Metal-Catalyzed Synthetic Routes for Indazole Derivatization

Metal catalysis is a cornerstone for both the synthesis and the subsequent functionalization of the indazole scaffold. Palladium and copper catalysts are particularly prominent in these transformations.

Palladium-Catalyzed C-H Amination and Cyclization Reactions

Palladium-catalyzed reactions are instrumental in constructing the indazole core itself. One powerful method is the intramolecular C-H amination, where a C-H bond is converted into a C-N bond to close the heterocyclic ring. This approach has been successfully applied to generate carbazole (B46965) architectures from diarylamine precursors, proceeding through a proposed Pd(II)/Pd(IV) catalytic cycle. rsc.org Such strategies can be envisioned for the synthesis of the 6-chloro-4-methyl-indazole core from a suitably substituted arylhydrazine or related precursor. capes.gov.br The development of palladium-catalyzed methods for the synthesis and functionalization of indoles and other heterocycles is extensive, providing a rich toolbox for chemists. acs.org Furthermore, palladium catalysis enables direct C-H functionalization at various positions on the indazole ring, such as the C7-arylation of 3-substituted 1H-indazoles, demonstrating the power of this approach for late-stage modification. nih.gov

Copper-Catalyzed Cyclization and Coupling Reactions

Copper catalysis offers a complementary and often more economical alternative to palladium for indazole synthesis. A notable method involves the intramolecular N-arylation of ortho-chlorinated arylhydrazones, which cyclize to form 1H-indazoles. beilstein-journals.org This approach is particularly relevant as it directly utilizes a chlorinated precursor. Copper catalysts, such as copper(I) oxide nanoparticles, can also facilitate one-pot, three-component reactions between 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) to yield 2H-indazoles, highlighting the versatility of copper in forming both C-N and N-N bonds. organic-chemistry.org Furthermore, copper-catalyzed aerobic C(sp2)–H amination provides a direct and efficient pathway to indazoles under mild conditions. acs.org These methods showcase the utility of copper in both ring-forming cyclization and cross-coupling reactions. rsc.orgrsc.org

Cross-Coupling Reactions at Halogenated Positions (e.g., Suzuki, Ullmann)

The differentially halogenated structure of this compound is designed for selective cross-coupling reactions. The carbon-iodine bond at the C-3 position is significantly more reactive than the carbon-chlorine bond at the C-6 position in palladium-catalyzed reactions like the Suzuki-Miyaura coupling. This reactivity difference allows for the selective introduction of aryl, heteroaryl, or alkyl groups at the C-3 position while leaving the C-6 chlorine atom available for a subsequent, more forcing coupling reaction.

The Suzuki-Miyaura reaction is a powerful tool for this purpose, enabling the coupling of arylboronic acids with the halo-indazole. nih.govmdpi.com Efficient protocols exist for the Suzuki coupling of unprotected haloimidazoles, which can be translated to the indazole system. nih.govdntb.gov.ua The reaction typically employs a palladium catalyst, such as PdCl2(dppf)2 or Pd(OAc)2, along with a base like K2CO3 or Cs2CO3. nih.govnih.gov This selective functionalization has been demonstrated in the C7-arylation of 4-substituted 1H-indazoles via a Suzuki-Miyaura cross-coupling of the corresponding 7-bromoindazole. nih.gov

The Ullmann condensation, a copper-catalyzed reaction, provides another route for C-N or C-O bond formation at the halogenated positions, further expanding the synthetic utility of the chloro-iodo-indazole scaffold. rsc.org

Below is an interactive data table summarizing potential selective cross-coupling reactions.

PositionHalogenCoupling ReactionTypical Catalyst SystemReactivityPotential Product
C-3IodineSuzuki-MiyauraPd(PPh₃)₄, K₂CO₃High3-Aryl-6-chloro-4-methyl-2H-indazole
C-6ChlorineSuzuki-MiyauraPd(OAc)₂, SPhos, K₃PO₄Low (requires stronger conditions)6-Aryl-3-iodo-4-methyl-2H-indazole
C-3IodineUllmannCuI, L-proline, K₂CO₃High3-(Arylamino)-6-chloro-4-methyl-2H-indazole
C-6ChlorineUllmannCuI, DMEDA, K₂CO₃Low (requires higher temperatures)6-(Arylamino)-3-iodo-4-methyl-2H-indazole

Metal-Free Synthetic Approaches to Substituted Indazoles

While metal-catalyzed reactions are dominant, the development of metal-free synthetic routes is a growing area of interest to avoid potential metal contamination in final products and to align with the principles of green chemistry. nih.gov

Several metal-free strategies for synthesizing substituted indazoles have been reported. One such approach involves a domino reaction between 3-aminoindazole, aryl aldehydes, and acetophenones in the presence of a base like KOH, leading to pyrimido[1,2-b]indazole analogues. nih.govresearchgate.net Another method is the reductive cyclization of ortho-imino-nitrobenzene substrates, which can be generated in situ from the condensation of ortho-nitrobenzaldehydes and amines. This cyclization is promoted by tri-n-butylphosphine to afford substituted 2H-indazoles. organic-chemistry.org Recently, catalyst-free 1,6-aza-Michael additions have been developed in water, providing an environmentally benign route to N-substituted azoles, including indazoles. acs.org These methods demonstrate that complex heterocyclic structures can be assembled without the need for transition metal catalysts. capes.gov.brbeilstein-journals.orgnih.gov

Advanced Reaction Condition Optimization in Indazole Synthesis

The synthesis of specifically substituted indazoles like this compound often requires meticulous optimization of reaction conditions to achieve high yield and regioselectivity. Key parameters that are frequently fine-tuned include the choice of catalyst and ligand, the solvent system, and the application of advanced technologies like microwave irradiation and flow chemistry.

Ligand Design and Catalyst Loading Optimization

The synthesis of 2H-indazoles can be achieved through various transition metal-catalyzed reactions, with palladium and copper catalysts being the most prominent. The choice of ligand and the optimization of catalyst loading are crucial for the efficiency and selectivity of these reactions.

Palladium-catalyzed reactions, such as the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines, have been shown to be effective for the synthesis of 2-aryl-2H-indazoles. nih.gov In such reactions, the combination of a palladium source like Pd(OAc)₂ with a suitable phosphine ligand is critical. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand, in combination with a base like sodium tert-butoxide (t-BuONa), has been reported to give good results. nih.gov The optimization of catalyst loading is also important, with lower loadings being desirable for cost-effectiveness and to minimize residual metal contamination.

Copper-catalyzed reactions offer a valuable alternative for the synthesis of 2H-indazoles. nih.govresearchgate.netacs.orgorganic-chemistry.org For instance, the copper-catalyzed intramolecular cyclization of 2-alkynylazobenzenes provides a route to 3-alkenyl-2H-indazoles. nih.govacs.org The choice of the copper source and its loading can significantly impact the reaction outcome. Studies have shown that catalysts like Cu₂O can be highly effective. nih.govacs.org The use of specific ligands, such as tricyclohexylphosphine, can also enhance the catalytic activity. researchgate.net

Below is a table summarizing the effect of different palladium-based catalyst systems on the Suzuki coupling reaction for the synthesis of substituted indoles, which serves as a relevant model for C-C bond formation in the synthesis of complex indazoles.

Table 1: Effect of Palladium Catalyst and Ligand on Suzuki Coupling Yield for Indole Synthesis

Entry Palladium Source Ligand Base Solvent Temperature (°C) Yield (%)
1 Pd(OAc)₂ PPh₃ K₂CO₃ Toluene (B28343) 110 94
2 Pd(OAc)₂ dppf K₂CO₃ Toluene 110 98
3 PdCl₂(PPh₃)₂ - K₂CO₃ Toluene 110 90
4 Pd₂ (dba)₃ XPhos K₃PO₄ Dioxane 100 96

This table presents representative data for the Suzuki coupling reaction to form substituted indoles, which is analogous to potential C-C bond-forming steps in the synthesis of complex indazoles. The data is adapted from studies on related heterocyclic systems to illustrate the impact of ligand and catalyst choice.

Solvent Effects on Regioselectivity and Yield

The choice of solvent can have a profound effect on both the yield and the regioselectivity of indazole synthesis, particularly in N-alkylation reactions where a mixture of N1 and N2 isomers can be formed. nih.govbeilstein-journals.orgbeilstein-journals.orgnih.gov The polarity and coordinating ability of the solvent can influence the solubility of reagents and intermediates, as well as stabilize transition states, thereby directing the reaction towards a specific isomer.

In the N-alkylation of substituted indazoles, a range of solvents has been investigated. For example, in the alkylation of a 5-bromo-1H-indazole-3-carboxylate, solvents like DMF, DMSO, and NMP have been used, with dioxane surprisingly affording a very high yield of the N1-substituted product at elevated temperatures. nih.gov This suggests that the solubility of the base, such as cesium carbonate (Cs₂CO₃), at higher temperatures plays a crucial role. nih.gov In contrast, non-polar solvents like toluene and chlorobenzene (B131634) have also been employed, with varying degrees of success. nih.gov

The following table illustrates the impact of different solvents on the yield of the N1-alkylated product of a substituted indazole.

Table 2: Influence of Solvent on the N1-Alkylation Yield of a Substituted Indazole

Entry Solvent Base Temperature (°C) N1-Product Yield (%)
1 DMF Cs₂CO₃ 90 60
2 DMSO Cs₂CO₃ 90 54
3 NMP Cs₂CO₃ 90 42
4 Chlorobenzene Cs₂CO₃ 90 66
5 Toluene Cs₂CO₃ 90 56
6 Dioxane Cs₂CO₃ 90 96

This table is based on data for the N-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate and serves as a representative example of how solvent choice can significantly impact the yield of a specific regioisomer in indazole chemistry. nih.gov

Microwave-Assisted and Flow Chemistry Applications

To enhance reaction rates, improve yields, and move towards more sustainable synthetic protocols, microwave-assisted synthesis and flow chemistry have emerged as powerful tools in the preparation of indazole derivatives.

Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times compared to conventional heating methods. rasayanjournal.co.inresearchgate.netjaveriana.edu.coeurekaselect.comnih.gov This is due to the efficient and direct heating of the reaction mixture, which can lead to faster reaction kinetics and often cleaner reaction profiles with fewer byproducts. The functionalization of indazoles through cross-coupling reactions has been shown to be significantly accelerated under microwave conditions. rasayanjournal.co.in For instance, reactions that might take several hours under conventional heating can often be completed in minutes with microwave assistance. rasayanjournal.co.inresearchgate.netnih.gov

Table 3: Comparison of Conventional Heating and Microwave-Assisted Synthesis for a Representative Heterocyclic Synthesis

Method Reaction Time Yield (%)
Conventional Heating 18 hours 56-79
Microwave-Assisted 8-17 minutes 74-85

This table provides a comparative example of the synthesis of halogenated coumarin (B35378) derivatives, illustrating the typical advantages of microwave-assisted synthesis over conventional heating in terms of reduced reaction time and improved yields. researchgate.net Such benefits are often translatable to the synthesis of other heterocyclic systems like indazoles.

Flow Chemistry Applications

Flow chemistry offers several advantages for the synthesis of indazoles, including improved safety, scalability, and reproducibility. mdpi.comacs.orgresearchgate.netacs.org By conducting reactions in a continuous flow reactor, it is possible to handle hazardous reagents and intermediates more safely and to precisely control reaction parameters such as temperature and residence time. This can lead to higher yields and purities compared to batch processes. The synthesis of a range of substituted indazoles has been successfully demonstrated using flow reactors, highlighting the potential for on-demand production and facile scale-up. acs.orgresearchgate.netacs.org

Reactivity and Chemical Transformations of 6 Chloro 3 Iodo 4 Methyl 2h Indazole

Electrophilic Aromatic Substitution Reactivity of the Indazole Core

The indazole ring system is aromatic and thus undergoes electrophilic aromatic substitution (EAS) reactions such as halogenation and nitration. rsc.org The outcome of these reactions on 6-chloro-3-iodo-4-methyl-2H-indazole is dictated by the directing effects of the existing substituents on the benzene (B151609) portion of the molecule, primarily at the C5 and C7 positions, as the C3 position is already substituted.

The directing influence of each substituent can be summarized as follows:

4-Methyl Group : This is an alkyl group, which is classified as an activating group. It donates electron density to the ring via an inductive effect and hyperconjugation, making the ring more nucleophilic and thus more reactive towards electrophiles. It is an ortho, para-director. wikipedia.orgnih.gov

6-Chloro Group : Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect, which makes the ring less reactive. However, they are ortho, para-directors because they can donate a lone pair of electrons via resonance, which stabilizes the cationic intermediate (arenium ion) when the attack occurs at the ortho or para positions. wikipedia.orgresearchgate.net

For this compound, the potential sites for electrophilic attack are C5 and C7.

Attack at C5 : This position is ortho to the activating methyl group and ortho to the deactivating chloro group.

Attack at C7 : This position is para to the activating methyl group and ortho to the deactivating chloro group.

Nucleophilic Substitution and Cross-Coupling Reactions

The presence of two different halogen atoms at distinct positions of the indazole core is the most significant feature for its use in nucleophilic substitution and, particularly, palladium-catalyzed cross-coupling reactions.

Selective Functionalization at the C-3 Iodine Position (e.g., for C-C, C-N, C-O bond formation)

The carbon-iodine bond at the C-3 position is the most reactive site for cross-coupling reactions. This high reactivity is a well-established principle in palladium catalysis, stemming from the relative bond strengths (C-Cl > C-Br > C-I), which makes the oxidative addition of the C-I bond to the Pd(0) catalyst the most facile. vanderbilt.edu This allows for highly selective functionalization at C-3 while leaving the C-6 chlorine atom untouched.

C-C Bond Formation:

Suzuki-Miyaura Coupling : This reaction couples the 3-iodoindazole with boronic acids or esters to form a new C-C bond. Studies on the closely related 6-bromo-3-iodo-1H-indazole have demonstrated that Suzuki-Miyaura coupling occurs selectively at the C-3 position, highlighting the superior reactivity of the C-I bond. rsc.orgresearchgate.net This methodology can be used to introduce a wide variety of aryl and vinyl groups. A general method for the Suzuki-Miyaura coupling of 3-iodoindazoles with organoboronic acids has been established, underscoring its utility in generating pharmaceutically relevant precursors. mdpi.com Microwave-assisted Suzuki coupling with pinacol (B44631) vinyl boronate on unprotected 3-iodoindazoles provides an efficient route to 3-vinylindazoles. nih.gov

Sonogashira Coupling : This reaction introduces alkynyl groups by coupling the 3-iodoindazole with a terminal alkyne, co-catalyzed by palladium and copper(I). wikipedia.orgorganic-chemistry.org This transformation is a robust method for creating C(sp²)-C(sp) bonds under mild conditions and is widely applicable to aryl iodides. libretexts.org

C-N Bond Formation:

Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a powerful method for forming C-N bonds by coupling the 3-iodoindazole with primary or secondary amines. wikipedia.orglibretexts.org This reaction is highly versatile, allowing the introduction of a diverse range of amine-containing substituents. organic-chemistry.org Studies have specifically described the efficient synthesis of N-substituted 3-aminoindazoles using this method on 3-iodoindazole precursors. researchgate.net

C-O Bond Formation:

Buchwald-Hartwig Etherification : Analogous to the amination, this reaction can form C-O bonds by coupling the 3-iodoindazole with alcohols or phenols. While less common than C-N or C-C coupling, methods exist for such transformations. Alternatively, iodine-mediated oxidative C-O bond formation provides another synthetic route, though this is typically for ring formation rather than intermolecular coupling. researchgate.netorganic-chemistry.org

The selective functionalization at the C-3 position is summarized in the table below.

Table 1: Selective Cross-Coupling Reactions at the C-3 Position
Reaction TypeCoupling PartnerBond FormedTypical Catalyst System
Suzuki-MiyauraR-B(OH)₂ / R-B(OR')₂C-CPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)
SonogashiraR-C≡CHC-C (alkynyl)Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N)
Buchwald-HartwigR₂NHC-NPd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., K₃PO₄)
Buchwald-HartwigR-OHC-OPd catalyst, Ligand, Base

Reactivity of the C-6 Chlorine in Subsequent Transformations

A key advantage of the differential reactivity of the two halogen substituents is the potential for sequential or stepwise functionalization. After the selective reaction at the C-3 iodine position, the 6-chloro-3-substituted-4-methyl-2H-indazole product can be isolated and subjected to a second, distinct cross-coupling reaction at the C-6 position.

The carbon-chlorine bond is significantly less reactive than the carbon-iodine bond in palladium-catalyzed cross-coupling reactions. Therefore, activating the C-Cl bond for a second coupling reaction typically requires more forcing conditions, such as:

Higher reaction temperatures.

More electron-rich and sterically bulky phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos or XPhos) that facilitate the more difficult oxidative addition of the C-Cl bond.

Stronger bases.

This stepwise approach allows for the controlled and non-symmetrical diarylation, alkylation, or amination of the indazole scaffold, creating complex molecular architectures that would be difficult to synthesize otherwise. The synthesis of 3,6-diaryl 7-azaindoles from 6-chloro-3-iodo-7-azaindole precursors demonstrates the viability of this one-pot, chemo-selective approach. researchgate.net

Comparative Reactivity Studies of Halogens at Different Positions

The chemoselectivity in cross-coupling reactions involving di- or poly-halogenated heteroaromatics is a well-documented phenomenon. The reactivity of aryl halides in the rate-determining oxidative addition step follows the general order: C-I > C-OTf > C-Br >> C-Cl. researchgate.net

For this compound, this reactivity difference is pronounced. The C-I bond at the C-3 position will undergo oxidative addition to a Pd(0) catalyst under much milder conditions than the C-Cl bond at the C-6 position. A study specifically on 6-bromo-3-iodo-1H-indazole confirmed that Suzuki-Miyaura coupling proceeds selectively at the C-3 position, leaving the C-6 bromine intact. rsc.org Given that the C-Br bond is more reactive than the C-Cl bond, it can be concluded with high confidence that this compound would exhibit excellent selectivity for reaction at the C-3 iodo-substituent over the C-6 chloro-substituent. This differential allows for precise, regioselective functionalization, making the compound a valuable building block in medicinal and materials chemistry.

Table 2: Relative Reactivity of Carbon-Halogen Bonds in Pd-Catalyzed Cross-Coupling
PositionSubstituentRelative ReactivityComments
C-3IodoHighWeakest C-X bond; undergoes oxidative addition under mild conditions. rsc.org
C-6ChloroLowStrongest C-X bond; requires more forcing conditions (harsher ligands, higher temperature) to react. researchgate.net

Functional Group Interconversions Involving Halogen and Methyl Substituents

Beyond cross-coupling, the existing functional groups can be chemically modified.

C-6 Chlorine : While less reactive in cross-coupling, the aryl chloride can participate in other transformations. For instance, nucleophilic aromatic substitution (SNAr) could be possible if the ring is sufficiently activated by other electron-withdrawing groups, though this is less likely here. More practical interconversions might involve converting the aryl chloride to an aryl sulfide (B99878) via thiol-based coupling reactions. researchgate.net

4-Methyl Group : The methyl group is relatively robust but can be a site for functionalization. Oxidation of the methyl group to a formyl (CHO) or carboxylic acid (COOH) group is a potential transformation, typically requiring strong oxidizing agents. Such a transformation would dramatically alter the electronic properties of the benzene ring, turning an activating group into a deactivating one. Another possibility is benzylic halogenation using reagents like N-bromosuccinimide (NBS) under radical conditions, which would install a handle for further nucleophilic substitution.

Ring Transformations and Rearrangement Pathways of Substituted 2H-Indazoles

The 2H-indazole core, while aromatic, can participate in specific ring transformations and rearrangements, particularly under photochemical or strong oxidative/reductive conditions.

Ring Opening : It has been shown that under visible-light irradiation in an oxygen atmosphere, 2H-indazoles can undergo a ring-opening reaction to form ortho-alkoxycarbonylated azobenzenes. rsc.orgresearchgate.net This transformation involves the cleavage of the N-N bond and the C-N bond within the pyrazole (B372694) ring.

N-Oxide Formation : The Cadogan cyclization, a method for synthesizing 2H-indazoles, can be interrupted to yield 2H-indazole N-oxides. These N-oxides are themselves stable but reactive intermediates. For instance, they can be deoxygenated with reagents like triphenylphosphine (B44618) to yield the parent 2H-indazole or can rearrange to form other heterocyclic systems under different conditions. escholarship.orgnih.gov

Rearrangements : While 1H-indazoles are generally more thermodynamically stable, rearrangements between 1H- and 2H-isomers can occur, often catalyzed by acid or heat. The specific substituents on the ring can influence the equilibrium and the propensity for such rearrangements. For instance, methylation of 6-nitroindazole (B21905) under neutral conditions favors the 2-methyl derivative, while acidic conditions yield only the 1-methyl product, indicating the profound effect of conditions on the N-alkylation and potential tautomeric forms. rsc.org

Mechanistic Investigations of Key Chemical Reactions (e.g., Radical Pathways)

The mechanistic pathways for the transformation of this compound are inferred from studies on closely related indazole systems. The key reactions primarily involve the C3-iodo substituent and direct functionalization of the indazole core, which can proceed through either organometallic or radical intermediates.

Palladium-Catalyzed Cross-Coupling Reactions:

The carbon-iodine bond at the C3 position is a key handle for derivatization, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions. The general mechanism for these transformations follows a well-established catalytic cycle involving a palladium(0)/palladium(II) couple. wikipedia.orgnih.gov

The catalytic cycle, illustrated for a generic Suzuki-Miyaura coupling, consists of three primary steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the indazole, forming a Pd(II) intermediate.

Transmetalation: The organic group from a boronic acid (or other organometallic reagent) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

The efficiency of these reactions can be influenced by the substituents on the indazole ring. The electron-withdrawing nature of the chloro group at the C6 position may enhance the rate of oxidative addition.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 3-Iodoindazoles with Boronic Acids (Data is illustrative and based on reactions with analogous 3-iodoindazole substrates)

EntryAryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O100>80 nih.gov
23-Fluorophenylboronic acidP1* (2)K₃PO₄Dioxane/H₂O100~95 nih.gov
3Pinacol vinyl boronatePd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O160 (MW)~40 mdpi.com
*P1 is a specific phosphine-based catalyst system. nih.gov

Radical Pathways:

Recent research has highlighted the importance of radical pathways in the functionalization of the 2H-indazole core, particularly at the C3 position. rsc.orgfrontiersin.orgorganic-chemistry.org These reactions offer alternative, often metal-free, routes to introduce alkyl, acyl, and other functional groups.

A plausible general mechanism for a radical C3-functionalization involves:

Radical Generation: A radical initiator (e.g., a peroxide or an oxidizing agent like Na₂S₂O₈) generates the desired radical (R•) from a suitable precursor. rsc.org

Radical Addition: The generated radical adds to the C3 position of the 2H-indazole ring. The electron-rich nature of the indazole nucleus facilitates this addition.

Rearomatization: The resulting intermediate radical undergoes an oxidation/elimination step to restore the aromaticity of the indazole ring, yielding the C3-substituted product.

Experimental evidence, such as the trapping of radical intermediates, supports these pathways. frontiersin.org For instance, radical C3-nitration of 2H-indazoles has been achieved using Fe(NO₃)₃ in the presence of TEMPO, a known radical scavenger. chim.it Similarly, visible-light-promoted photocatalysis can generate carbamoyl (B1232498) radicals for the C3-carbamoylation of 2H-indazoles, with the reaction mechanism confirmed through radical scavenging experiments. frontiersin.org

Table 2: Examples of Radical Reactions on the 2H-Indazole Core (Data is illustrative for general 2H-indazole systems)

ReactionRadical SourceConditionsPositionReference
AlkylationHantzsch EstersAg(I)/Na₂S₂O₈C3 rsc.org
NitrationFe(NO₃)₃TEMPO, O₂C3 chim.it
FluorinationNFSIWater, AirC3 organic-chemistry.org
CarbamoylationOxamic Acids(NH₄)S₂O₈ or PhotocatalystC3 frontiersin.org

These mechanistic insights provide a robust framework for predicting and controlling the chemical transformations of this compound, enabling its use as a versatile building block in the synthesis of more complex molecules.

Spectroscopic and Analytical Characterization of 6 Chloro 3 Iodo 4 Methyl 2h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and correlations, the precise arrangement of atoms and the connectivity within the 6-chloro-3-iodo-4-methyl-2H-indazole molecule can be determined.

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, three main signals are anticipated in the spectrum: two in the aromatic region corresponding to the protons on the benzene (B151609) ring and one in the aliphatic region for the methyl group protons. The N-H proton of the 2H-tautomer is often broad and may not be observed or could be exchanged with deuterium (B1214612) in solvents like DMSO-d₆.

The protons on the benzene ring, H-5 and H-7, would likely appear as singlets or very narrowly split doublets due to the substitution pattern which isolates them from having vicinal proton neighbors. The H-7 proton is expected to be deshielded due to the anisotropic effect of the adjacent nitrogen atom (N-1) in the 2H-indazole system. nih.gov The H-5 proton is situated between the methyl and chloro substituents. The methyl group at C-4 will provide a distinct singlet, typically in the range of 2.2-2.5 ppm.

Predicted ¹H NMR Data This table contains predicted chemical shifts (δ) based on analogous structures. Actual experimental values may vary.

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-5~7.3 - 7.5s (or d)Small (meta-coupling, if any)
H-7~7.6 - 7.8s (or d)Small (meta-coupling, if any)
4-CH₃~2.3 - 2.5sN/A

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. For this compound, nine distinct signals are expected. The positions of these signals are heavily influenced by the substituents. The carbon atom C-3, bonded to the highly electronegative iodine, is expected to appear at a very high chemical shift (upfield) compared to other carbons in the pyrazole (B372694) ring. Conversely, the carbons attached to chlorine (C-6) and the other carbons of the benzene ring (C-3a, C-4, C-5, C-7a) will have characteristic shifts influenced by the electronic effects of the substituents. The methyl carbon will appear in the typical aliphatic region. Assigning these signals definitively often requires the aid of 2D NMR techniques. nih.govresearchgate.net

Predicted ¹³C NMR Data This table contains predicted chemical shifts (δ) based on analogous structures. Actual experimental values may vary.

CarbonPredicted Chemical Shift (ppm)
C-3~90 - 100
C-3a~140 - 145
C-4~130 - 135
C-5~122 - 126
C-6~128 - 132
C-7~118 - 122
C-7a~148 - 152
4-CH₃~15 - 20

To unambiguously assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment would reveal any scalar coupling between protons. For this molecule, it would primarily confirm the absence of vicinal coupling for H-5 and H-7, though a weak long-range correlation might be visible.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the H-5, H-7, and 4-CH₃ signals to their corresponding carbon signals (C-5, C-7, and the methyl carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for piecing together the molecular framework by showing correlations between protons and carbons separated by two or three bonds. Key expected correlations include those from the methyl protons (4-CH₃) to carbons C-3a, C-4, and C-5, and from H-5 to carbons C-3a, C-4, C-6, and C-7. These correlations are vital for confirming the substitution pattern on the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space proximity between protons. A key expected correlation would be between the protons of the 4-methyl group and the H-5 proton, confirming their adjacent positions on the ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound, which is a critical piece of evidence for its identity. For this compound, the molecular formula is C₈H₆ClIN₂. HRMS would be used to confirm this formula by matching the experimental exact mass to the theoretical calculated mass. nih.govresearchgate.net

Furthermore, the presence of chlorine would result in a characteristic isotopic pattern for the molecular ion peak, with an [M+H]⁺ peak and an [M+H+2]⁺ peak in an approximate 3:1 ratio of intensity, which is a clear indicator of a single chlorine atom in the molecule. Common fragmentation pathways would likely involve the loss of the iodine atom, the chlorine atom, or the methyl group.

Analysis of Isotopic Patterns for Chlorine and Iodine

Mass spectrometry of this compound is significantly influenced by the isotopic distribution of the halogen atoms present. The molecular formula for this compound is C₈H₆ClIN₂. Chlorine consists of two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), which gives rise to a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion (M) peak. Iodine, in contrast, is monoisotopic, consisting of only ¹²⁷I (100% abundance), and therefore does not contribute additional isotopic peaks but adds a significant mass to the molecule.

The combined presence of chlorine and iodine results in a distinct isotopic pattern in the mass spectrum. The molecular ion region will exhibit a pair of peaks separated by two mass units (m/z). The primary peak (M) corresponds to molecules containing the ³⁵Cl isotope, while the M+2 peak corresponds to molecules with the ³⁷Cl isotope. The predicted monoisotopic mass for the [M+H]⁺ adduct of 6-chloro-3-iodo-1-methyl-1H-indazole, a structural isomer, is 292.93370 Da. uni.lu For the target compound, this compound, a similar mass would be expected.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion (C₈H₅ClIN₂) of this compound (Note: Data is based on theoretical calculations for the specified molecular formula.)

m/z (Mass/Charge Ratio)Isotope CompositionRelative Abundance (%)
291.92C₈H₆³⁵Cl¹²⁷IN₂100.00
292.92C₈H₆³⁵Cl¹²⁷IN₂ (¹³C isotope)8.86
293.92C₈H₆³⁷Cl¹²⁷IN₂32.00
294.92C₈H₆³⁷Cl¹²⁷IN₂ (¹³C isotope)2.84

Fragmentation Pathways and Structural Elucidation

The fragmentation of this compound under mass spectrometry conditions can provide valuable information for its structural elucidation. The fragmentation pathways are typically initiated by the loss of the most labile groups or through cleavage of the heterocyclic ring.

Given the C-I bond is weaker than the C-Cl bond, one of the primary fragmentation pathways is expected to be the homolytic cleavage of the C-I bond, leading to the loss of an iodine radical (I•). This would result in a significant fragment ion at [M - 127]⁺. Subsequent loss of a chlorine radical (Cl•) from this fragment could also occur.

Another predictable fragmentation involves the loss of the entire halogen atoms. The molecule could also undergo cleavage of the indazole ring system. Common fragmentation patterns for indazole derivatives include the loss of N₂ or HCN, leading to the formation of various smaller charged fragments. The presence of the methyl group at the 4-position may also lead to the formation of a tropylium-like ion through rearrangement, a common pathway for methylated aromatic systems.

Table 2: Plausible Mass Spectrometry Fragments for this compound (Note: These are predicted fragmentation pathways based on chemical principles.)

Fragment IonProposed Structure/Lossm/z (for ³⁵Cl)
[M]⁺Molecular Ion292
[M - I]⁺Loss of Iodine radical165
[M - Cl]⁺Loss of Chlorine radical257
[M - I - HCN]⁺Loss of I followed by loss of HCN138
[M - I - Cl]⁺Loss of both halogen radicals130

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the functional groups within this compound. The IR spectrum would be dominated by vibrations associated with the indazole ring, as well as the C-Cl, C-I, and C-H bonds.

Key expected absorption bands include:

N-H Stretch: For a 2H-indazole, a broad absorption band is expected in the region of 3100-3500 cm⁻¹, characteristic of the N-H stretching vibration.

C-H Stretches: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group will appear in the 2850-2960 cm⁻¹ region.

C=C and C=N Stretches: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the indazole ring are expected to produce a series of sharp peaks in the 1400-1650 cm⁻¹ range.

C-Cl Stretch: The carbon-chlorine stretching vibration typically appears as a strong band in the 600-800 cm⁻¹ region.

C-I Stretch: The carbon-iodine bond is weaker and involves a heavier atom, so its stretching frequency is found at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Table 3: Expected IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H StretchIndazole N-H3100 - 3500
Aromatic C-H StretchAr-H3000 - 3100
Aliphatic C-H Stretch-CH₃2850 - 2960
C=C / C=N StretchIndazole Ring1400 - 1650
C-Cl StretchAr-Cl600 - 800
C-I StretchAr-I500 - 600

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional solid-state structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions. While the crystal structure for this compound is not publicly available, analysis of a closely related compound, N-(6-chloro-2-methyl-2H-indazol-5-yl)acetamide, offers insights into the likely structural features of the 2H-indazole core. researchgate.net

For the related compound, the crystal structure was solved and refined, revealing key geometric parameters of the 2H-indazole ring system. researchgate.net It is expected that this compound would also form a planar indazole ring system. The chlorine, iodine, and methyl substituents would lie in or close to the plane of the bicyclic ring.

In the solid state, intermolecular interactions such as hydrogen bonding (involving the N-H group), halogen bonding (involving the chlorine and iodine atoms), and π-π stacking between the aromatic rings would likely play a significant role in the crystal packing. A full crystallographic analysis of the target compound would be necessary to confirm these details and provide precise metric parameters.

Theoretical and Computational Studies of 6 Chloro 3 Iodo 4 Methyl 2h Indazole

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are indispensable tools for probing the fundamental properties of molecules like 6-chloro-3-iodo-4-methyl-2H-indazole at the electronic level. These methods allow for the precise determination of molecular geometry, stability, and electronic properties.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Profiles

Density Functional Theory (DFT) is a cornerstone of computational chemistry, widely used for its balance of accuracy and computational cost, making it ideal for studying indazole derivatives. researchgate.netnih.govrsc.org The B3LYP functional is a commonly employed method, often paired with basis sets like 6-31G** or 6-311++G(d,p), to perform geometry optimization and calculate energetic profiles. nih.govresearchgate.net

For this compound, a DFT calculation would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy structure on the potential energy surface. The output provides precise data on bond lengths, bond angles, and dihedral angles. Following optimization, energetic properties such as the heat of formation and electronic energy are calculated, offering insights into the molecule's thermodynamic stability. nih.gov

Table 1: Representative DFT-Calculated Geometric Parameters for an Indazole Core This table is illustrative, showing typical bond lengths and angles for an indazole ring system derived from computational studies on analogous compounds. Actual values for this compound would require specific calculation.

ParameterTypical Value (Å or °)
N1-N2 Bond Length~1.35 Å
C3-N2 Bond Length~1.33 Å
C7a-N1 Bond Length~1.38 Å
N1-N2-C3 Angle~112°
C3-C3a-C7a Angle~120°
C7a-N1-N2 Angle~105°

Ab Initio Methods for High-Level Electronic Structure Determination

For an even higher level of accuracy, particularly in describing electron correlation effects, ab initio (from first principles) methods are employed. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally intensive than DFT, provide a more rigorous description of the electronic structure. researchgate.net

Analysis of Tautomeric Preference and Energy Differences (1H- vs. 2H-Indazole Forms)

Indazoles exhibit annular tautomerism, existing primarily as 1H- and 2H-forms, where the N-H proton resides on the N1 or N2 atom, respectively. nih.govbeilstein-journals.org Theoretical calculations have consistently shown that for the parent indazole and many derivatives, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govnih.gov The energy difference is often cited to be in the range of 13 to 22 kJ/mol (approximately 3 to 5 kcal/mol). researchgate.netresearchgate.net

However, the relative stability can be influenced by substitution patterns and solvent effects. nih.govfigshare.com For 6-chloro-3-iodo-4-methyl-indazole, computational analysis would involve optimizing the geometry of both the 1H- and 2H-tautomers and comparing their total electronic energies. While the 1H form is generally expected to be more stable due to its benzenoid aromatic character (as opposed to the quinonoid character of the 2H form), the specific electronic effects of the chloro, iodo, and methyl substituents could modulate this energy difference. nih.gov In some specific substituted indazoles, intramolecular hydrogen bonding or the formation of stable dimers in solution has been shown to stabilize the 2H-tautomer. researchgate.netfigshare.com

Table 2: Calculated Relative Stabilities of Indazole Tautomers from Literature Examples This table shows calculated energy differences for different indazole derivatives, illustrating the general preference for the 1H tautomer.

CompoundMethodΔE (E2H - E1H) (kJ/mol)Finding
IndazoleMP2/cc-pVTZ13.61H is more stable. researchgate.net
IndazoleB3LYP/6-31G*21.41H is more stable. researchgate.net
3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-oneB3LYP/6-31G**-1.72H is slightly more stable. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of a compound's behavior. For a molecule like this compound, MD simulations would be used to explore its conformational flexibility.

Key areas of flexibility include the rotation of the 4-methyl group and potential out-of-plane vibrations of the bicyclic ring system. An MD simulation, governed by a force field, would map the potential energy landscape associated with these motions. This analysis helps identify low-energy conformations and the energy barriers between them. While MD is more commonly applied to study the interaction of small molecules with larger biological targets like proteins or DNA, its application to the isolated molecule provides fundamental insights into its intrinsic dynamic properties and the accessible conformational space. researchgate.net

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, offering insights that are often difficult to obtain through experiments alone.

Transition State Analysis of Key Synthetic Transformations

The synthesis of substituted indazoles can often lead to mixtures of products, such as N1 and N2 isomers during alkylation. beilstein-journals.org DFT calculations can elucidate the mechanisms governing these transformations and explain the observed regioselectivity. researchgate.net

A key aspect of this analysis is locating the transition state (TS) for each potential reaction pathway. A transition state is an energy maximum along the reaction coordinate (a first-order saddle point) that separates reactants from products. Computationally, a TS is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

By calculating the energies of the reactants, transition states, and products, a complete reaction energy profile can be constructed. The difference in energy between the reactants and the transition state is the activation energy (Ea). The pathway with the lower activation energy is kinetically favored and will be the dominant route for the reaction. For example, in the synthesis of related indazoles, DFT calculations have been used to show how different reagents or catalysts favor one transition state over another, thereby controlling the final product distribution. beilstein-journals.orgresearchgate.net

Prediction of Regioselectivity and Stereoselectivity in Synthesis

The synthesis of polysubstituted indazoles like this compound is a complex process where multiple isomers can be formed. Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the regioselectivity of key synthetic steps. These calculations can model the transition states of different reaction pathways to determine the most energetically favorable outcome.

For instance, in the cyclization step to form the indazole core, theoretical calculations can predict whether the reaction will favor the formation of the 2H-indazole tautomer over the 1H-indazole. The relative energies of the intermediates and transition states, influenced by the electronic effects of the chloro, iodo, and methyl substituents, are calculated to forecast the major product. The electron-withdrawing nature of the chlorine and iodine atoms and the electron-donating effect of the methyl group significantly influence the electron density distribution on the ring, thereby directing the regiochemical outcome of electrophilic or nucleophilic substitution reactions.

Catalyst Design and Optimization through Computational Modeling

Computational modeling plays a crucial role in the design and optimization of catalysts for the synthesis of complex molecules like this compound. The introduction of the iodo group at the 3-position, for example, is often achieved through transition metal-catalyzed cross-coupling reactions or C-H activation/iodination sequences.

Theoretical studies help in understanding the catalytic cycle at a molecular level. By modeling the interaction between the indazole substrate, the catalyst (e.g., a palladium or copper complex), and the reagents, researchers can predict the most effective catalyst system. These models can evaluate factors such as the stability of catalytic intermediates, the energy barriers of oxidative addition and reductive elimination steps, and the influence of different ligands on catalyst performance. This in silico approach accelerates the discovery of optimal reaction conditions, reducing the need for extensive empirical screening and leading to more efficient and selective syntheses.

Structure-Reactivity Relationships Derived from Computational Data

The reactivity of this compound is intrinsically linked to its electronic structure. Computational data provides a quantitative basis for understanding these relationships. By calculating molecular orbitals and electrostatic potential maps, the reactivity of different sites on the molecule can be predicted.

Key insights derived from computational data include:

Frontier Molecular Orbitals (FMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's susceptibility to nucleophilic or electrophilic attack. The iodine at the 3-position, for example, is part of a relatively weak C-I bond, making it a suitable site for reactions like Suzuki or Sonogashira cross-coupling, a feature that can be rationalized by analyzing the LUMO's localization.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution across the molecule. The electron-rich nitrogen atoms of the pyrazole (B372694) ring and the electron-deficient regions influenced by the halogen substituents are clearly identified. This information is critical for predicting non-covalent interactions, such as hydrogen bonding, which are vital for molecular recognition.

In Silico Prediction of Molecular Interaction Profiles

Computational methods are extensively used to predict how this compound might interact with biological macromolecules, providing a foundation for its evaluation as a potential therapeutic agent.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. For indazole derivatives, a common target class is protein kinases, which are crucial regulators of cell signaling and are often implicated in diseases like cancer. Docking studies of this compound into the ATP-binding site of various kinases can predict its theoretical binding affinity and mode of interaction.

Table 1: Representative Molecular Docking Data for an Indazole Scaffold This table presents illustrative data based on typical findings for indazole derivatives docked against a protein kinase target.

Parameter Value Interacting Residues (Example)
Predicted Binding Affinity (ΔG) -9.5 kcal/mol -
Hydrogen Bonds 2 Met110 (Hinge)
Halogen Bonds (C-I) 1 Carbonyl oxygen of Leu55

| Hydrophobic Interactions | Multiple | Val63, Ala80, Leu135 |

A pharmacophore model is an abstract representation of the essential molecular features required for a molecule to be recognized by a specific biological target. Based on the binding mode of active indazole derivatives, a pharmacophore model can be constructed for a particular receptor.

For a kinase inhibitor based on the this compound scaffold, a typical pharmacophore model would include:

Hydrogen Bond Acceptors: Corresponding to the nitrogen atoms of the indazole ring.

Hydrogen Bond Donors: Corresponding to the N-H group of the indazole.

Aromatic Ring Feature: Representing the indazole core itself.

Hydrophobic Feature: Representing the methyl group.

Halogen Bond Donor/Hydrophobic Feature: Representing the chloro and iodo substituents.

This model serves as a 3D query to screen large virtual libraries for other diverse compounds that might exhibit similar biological activity.

Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a set of indazole analogues, a QSAR study would involve calculating a wide range of molecular descriptors for each compound.

These descriptors fall into several categories:

Topological (2D): Describing atom connectivity and branching.

Electronic: Such as dipole moment and partial charges.

Quantum Chemical: Including HOMO/LUMO energies.

Hydrophobic: Like the logarithm of the partition coefficient (logP).

A statistical model is then built to relate these descriptors to an activity measure (e.g., IC₅₀). Such a model can predict the activity of new, unsynthesized indazole derivatives like this compound, guiding the prioritization of candidates for synthesis and testing.

Table 2: Key Molecular Descriptors for QSAR Analysis of Indazole Derivatives

Descriptor Class Example Descriptor Significance
Electronic Dipole Moment Influences solubility and polar interactions.
Steric Molecular Volume Relates to the fit within a binding pocket.
Hydrophobic LogP Governs membrane permeability and hydrophobic interactions.

| Quantum Chemical | LUMO Energy | Indicates susceptibility to nucleophilic attack and role in charge transfer. |

Table of Mentioned Compounds

Compound Name

Structure Activity Relationship Sar Studies of Substituted Indazole Derivatives with Specific Relevance to the 6 Chloro 3 Iodo 4 Methyl 2h Indazole Framework

Impact of Halogenation (Chlorine at C-6, Iodine at C-3) on Molecular Recognition and Electronic Properties

The presence of halogen atoms at the C-6 and C-3 positions of the indazole ring significantly influences the molecule's electronic properties and its ability to engage in specific interactions with biological macromolecules. acs.org Halogenation is a widely employed strategy in medicinal chemistry to enhance the biological activity of lead compounds. researchgate.netnih.gov

The chlorine atom at the C-6 position, being an electron-withdrawing group, modulates the electron density of the entire indazole ring system. This alteration of the electronic landscape can affect the pKa of the molecule and its ability to participate in hydrogen bonding and other non-covalent interactions. Furthermore, the chlorine atom can engage in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species, with electron-rich atoms in a protein's binding pocket. acs.org

The iodine atom at the C-3 position introduces a large, polarizable substituent. The C-I bond is a potent halogen bond donor, capable of forming strong and highly directional interactions with Lewis bases, such as oxygen and nitrogen atoms found in the backbones or side chains of amino acid residues within a receptor. acs.orgchim.it This can lead to enhanced binding affinity and selectivity. The synthesis of 3-iodoindazoles is often achieved by treating the corresponding indazole with iodine in the presence of a base like potassium hydroxide (B78521) or potassium carbonate. chim.it The introduction of halogens can significantly alter the biological properties of molecules. nih.govrsc.orgresearchgate.net

Role of Methyl Substitution at C-4 in Stereoelectronic Interactions and Receptor Fit

The methyl group at the C-4 position of the indazole ring, while seemingly a simple alkyl substituent, plays a critical role in defining the stereoelectronic properties and receptor fit of the molecule. Its influence stems from both steric and electronic contributions.

From a steric perspective, the methyl group introduces a defined volume that can either be beneficial or detrimental to binding, depending on the topology of the receptor's binding pocket. A well-placed methyl group can occupy a hydrophobic pocket, leading to favorable van der Waals interactions and increased binding affinity. Conversely, if the pocket is too small, the methyl group can cause steric clashes, preventing optimal binding. Studies on various indazole derivatives have shown that substituent groups at the 4-position can play a crucial role in their inhibitory activity. nih.gov

Electronically, the methyl group is weakly electron-donating through hyperconjugation. This subtle electronic effect can influence the reactivity and interaction profile of the adjacent atoms in the benzene (B151609) portion of the indazole ring. The regioselective methylation of indazoles can be influenced by the choice of methylating agent and reaction conditions. researchgate.net

Influence of the 2H-Tautomeric Form on Binding Mechanisms and Target Selectivity

In the 2H-tautomeric form of 6-chloro-3-iodo-4-methyl-2H-indazole, the hydrogen atom is located on the N-2 nitrogen of the pyrazole (B372694) ring. This arrangement alters the hydrogen bond donor-acceptor pattern compared to the 1H-tautomer. The N-1 nitrogen becomes a hydrogen bond acceptor, while the N-2 hydrogen can act as a hydrogen bond donor. This distinct pattern can lead to different binding modes and target selectivity. For instance, the 2H-indazole tautomer might be preferred for binding to a kinase where the N-1 atom can accept a hydrogen bond from a hinge region residue, a common interaction motif for kinase inhibitors. acs.org

The relative stability of the 1H- and 2H-tautomers can be influenced by substituents on the indazole ring and the surrounding microenvironment, such as the solvent or the binding pocket of a protein. fao.orgwuxibiology.com Calculations have shown that while the 1H-indazole is energetically more stable in the gas phase, the 2H-tautomer can be stabilized by intermolecular hydrogen bonds, for example, by forming dimers. fao.orgnih.gov The phototransposition of indazoles to benzimidazoles has also been shown to be dependent on the tautomeric form, with the 2H-tautomer exhibiting different reactivity. nih.gov

Positional Isomerism and Substituent Effects on Theoretical Interaction Profiles

The specific placement of substituents on the indazole ring is a critical determinant of its biological activity. Positional isomerism, where the same substituents are arranged differently on the scaffold, can lead to vastly different pharmacological profiles. This is due to the altered steric and electronic properties of the resulting isomers.

For instance, moving the chlorine atom from the C-6 to the C-5 or C-7 position would change the molecule's dipole moment and the electronic nature of the pyrazole ring, thereby affecting its interactions with a target protein. Similarly, shifting the methyl group to a different position would alter the steric profile and could prevent or enable key interactions within a binding site. Structure-activity relationship studies on various indazole derivatives have consistently highlighted the importance of the substitution pattern for biological activity. nih.govnih.gov

Theoretical interaction profiles, often generated through computational methods like molecular docking and quantum mechanics calculations, can provide valuable insights into how different positional isomers might interact with a given target. mdpi.com These studies can predict the binding energy, orientation, and key interactions, such as hydrogen bonds and hydrophobic contacts. For example, docking studies of indazole derivatives into the binding pocket of a kinase can reveal how different isomers position themselves relative to key amino acid residues like those in the hinge region. mdpi.com The development of regioselective synthesis methods is crucial for systematically exploring the effects of positional isomerism. nih.govbeilstein-journals.orgbeilstein-journals.orgrsc.org

The following table illustrates the importance of substituent positioning on the indazole core, drawing from general findings in the literature.

Position Substituent General Impact on Activity Supporting Evidence
C-3IodoCan form strong halogen bonds, significantly enhancing binding affinity. acs.orgchim.itThe unique regiochemistry of a 3-carboxamide was found to be critical for the inhibition of calcium influx. nih.gov
C-4MethylCan provide favorable van der Waals interactions in hydrophobic pockets. nih.govSAR studies suggest that substituents at the 4- and 6-positions play a crucial role in IDO1 inhibition. nih.gov
C-6ChloroElectron-withdrawing nature modulates the ring's electronics and can participate in halogen bonding. acs.orgSAR studies suggest that substituents at the 4- and 6-positions play a crucial role in IDO1 inhibition. nih.gov

Computational Design Principles for New Indazole Derivatives Based on Established SAR Trends

The accumulated knowledge from SAR studies on substituted indazoles provides a solid foundation for the computational design of new and improved derivatives. By leveraging in silico tools, medicinal chemists can rationally design molecules with enhanced potency, selectivity, and pharmacokinetic properties. researchgate.netnih.govresearchgate.netacs.org

One key principle is structure-based design , which utilizes the three-dimensional structure of the target protein. Docking simulations can be used to predict how newly designed indazole analogs, with modifications to the substituents or the core scaffold, will bind to the target. mdpi.comnih.gov This allows for the optimization of interactions, such as maximizing hydrophobic contacts or introducing new hydrogen bonds. For example, if a hydrophobic pocket is identified near the C-4 methyl group, computational models could suggest replacing the methyl group with a larger alkyl group to better fill that pocket.

Another approach is ligand-based design , which is employed when the structure of the target is unknown. This method relies on the SAR data from a series of known active and inactive compounds. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of the molecules with their biological activity. researchgate.net These models can then be used to predict the activity of virtual compounds, guiding the synthesis of the most promising candidates.

Furthermore, computational methods can be used to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new indazole derivatives. nih.govresearchgate.net This early-stage assessment helps to identify and eliminate compounds that are likely to fail later in the drug development process due to poor pharmacokinetic profiles or toxicity issues. By integrating these computational design principles, the development of novel indazole-based therapeutics can be significantly accelerated.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-chloro-3-iodo-4-methyl-2H-indazole, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Begin with halogenation and substitution reactions on indazole scaffolds. For example, iodination at position 3 can be achieved using N-iodosuccinimide (NIS) in acetic acid under reflux, while chlorination at position 6 may require POCl₃ or SOCl₂. Methylation at position 4 can utilize methyl iodide in the presence of a base like K₂CO₃. Monitor reaction progress via TLC and optimize temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF, THF) to enhance yield .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water mixtures. Confirm purity via HPLC (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Spectroscopic Analysis :

  • ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. The indazole NH proton typically appears at δ 10–12 ppm. Methyl groups resonate at δ 2.5–3.0 ppm, while aromatic protons show splitting patterns depending on substitution .
  • IR : Identify functional groups (e.g., C-I stretch at ~500 cm⁻¹, C-Cl at ~750 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ via ESI-MS and fragmentation patterns .
    • X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and intermolecular interactions (e.g., halogen bonding from iodine) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

  • Experimental Design :

  • Analog Synthesis : Modify substituents (e.g., replace iodine with bromine or methyl with ethyl) to assess impact on bioactivity .
  • Biological Assays : Screen against targets like kinases (e.g., PKA, CDK) or receptors (e.g., mGluR5) using enzyme inhibition assays (IC₅₀ determination) and cell-based models (e.g., cytotoxicity in cancer lines) .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities and guide synthetic prioritization .
    • Data Interpretation : Use dose-response curves and statistical tools (e.g., GraphPad Prism) to compare potency across analogs.

Q. What strategies resolve contradictions in biological activity data for this compound across different studies?

  • Case Example : If one study reports anticancer activity (IC₅₀ = 5 µM) while another shows no efficacy:

Replicate Conditions : Verify cell line authenticity, culture conditions, and compound solubility (use DMSO stocks ≤0.1% v/v) .

Assay Validation : Include positive controls (e.g., cisplatin for cytotoxicity) and check for assay interference (e.g., absorbance from iodine).

Meta-Analysis : Compare logP, permeability (Caco-2 assays), and metabolic stability (microsomal incubation) to explain discrepancies .

Q. How can researchers assess the stability and degradation pathways of this compound under physiological conditions?

  • Methodology :

  • Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions.
  • Analytical Tools : Monitor degradation via UPLC-MS/MS and identify byproducts (e.g., dehalogenation products) .
  • Kinetic Analysis : Calculate half-life (t₁/₂) in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to predict oral bioavailability .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for validating synthetic reproducibility and biological assay results?

  • Synthetic Reproducibility :

  • Perform triplicate syntheses and report mean yield ± SD.
  • Use ANOVA to compare batch-to-batch variability .
    • Biological Data :
  • Apply Bland-Altman plots for inter-lab comparison.
  • Use false discovery rate (FDR) correction in high-throughput screens .

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) between synthesized batches?

  • Troubleshooting Steps :

Verify solvent purity and deuterated solvent lot consistency.

Check for tautomerism (e.g., 1H vs. 2H indazole forms) using 2D NMR (COSY, HSQC) .

Collaborate with multiple labs for cross-validation .

Ethical and Reporting Standards

Q. What guidelines ensure ethical reporting of negative or inconclusive results in studies involving this compound?

  • FAIR Principles : Share raw data (HPLC chromatograms, NMR FIDs) in repositories like Zenodo .
  • MIAPE Compliance : Document experimental details (e.g., reaction times, equipment models) for reproducibility .

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6-chloro-3-iodo-4-methyl-2H-indazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.